2-chloro-[1,1'-biphenyl]-3-amine
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Overview
Description
2-chloro-[1,1’-biphenyl]-3-amine: is an organic compound with the molecular formula C12H10ClN It is a derivative of biphenyl, where a chlorine atom is substituted at the second position and an amine group at the third position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Aromatic Substitution: One common method for synthesizing 2-chloro-[1,1’-biphenyl]-3-amine involves the nucleophilic aromatic substitution of 2-chlorobiphenyl with an amine source under basic conditions. This reaction typically requires a strong base such as sodium hydroxide or potassium carbonate and is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
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Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of 2-chlorobiphenyl using a palladium catalyst, such as Pd(OAc)2, and a ligand like RuPhos. This reaction is typically performed in the presence of a base such as potassium tert-butoxide and a solvent like toluene .
Industrial Production Methods:
Industrial production methods for 2-chloro-[1,1’-biphenyl]-3-amine often involve large-scale versions of the synthetic routes mentioned above. These methods are optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: 2-chloro-[1,1’-biphenyl]-3-amine can undergo various substitution reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution, depending on the reaction conditions and reagents used .
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Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions. For example, the amine group can be oxidized to form a nitro group, or reduced to form a more reactive amine derivative .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong bases like sodium hydroxide or potassium carbonate, polar aprotic solvents like DMSO or DMF.
Palladium-Catalyzed Amination: Palladium catalysts (e.g., Pd(OAc)2), ligands (e.g., RuPhos), bases like potassium tert-butoxide, solvents like toluene.
Major Products:
Substitution Reactions: Depending on the nucleophile or electrophile used, various substituted biphenyl derivatives can be formed.
Oxidation and Reduction: Oxidation can yield nitro derivatives, while reduction can produce more reactive amine derivatives.
Scientific Research Applications
Chemistry:
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated biphenyls on biological systems.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 2-chloro-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets and pathways. For example, in biochemical studies, it has been shown to interact with enzymes involved in the degradation of polychlorinated biphenyls (PCBs), leading to the formation of chlorobenzoic acid and other metabolites . The compound’s halogenated structure allows it to participate in various biochemical pathways, influencing its reactivity and biological effects.
Comparison with Similar Compounds
2-chlorobiphenyl: A monochlorobiphenyl carrying a single chloro substituent at position 2.
2-bromo-[1,1’-biphenyl]-3-amine: A similar compound where the chlorine atom is replaced by a bromine atom, affecting its reactivity and applications.
Uniqueness:
2-chloro-[1,1’-biphenyl]-3-amine is unique due to the presence of both a chlorine atom and an amine group on the biphenyl structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
1997842-72-4 |
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Molecular Formula |
C12H10ClN |
Molecular Weight |
203.7 |
Purity |
95 |
Origin of Product |
United States |
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